3-(3,5-Dimethylphenyl)-3-oxopropanal
Description
3-(3,5-Dimethylphenyl)-3-oxopropanal is an organic compound featuring a 3,5-dimethylphenyl group attached to a β-ketoaldehyde backbone. This structure combines both aldehyde and ketone functional groups, making it reactive in nucleophilic additions, condensations, and cyclization reactions.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-3-oxopropanal |
InChI |
InChI=1S/C11H12O2/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h4-7H,3H2,1-2H3 |
InChI Key |
FSTUNVMVLUVXEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CC=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-3-oxopropanal typically involves the Friedel-Crafts acylation reaction. This process uses 3,5-dimethylbenzene (mesitylene) as the starting material, which reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: Halogens in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl₃).
Major Products:
Oxidation: 3-(3,5-Dimethylphenyl)propanoic acid.
Reduction: 3-(3,5-Dimethylphenyl)-3-hydroxypropanal.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-(3,5-Dimethylphenyl)-3-oxopropanal is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and ketones. It serves as a model substrate for investigating the mechanisms of these enzymes.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which 3-(3,5-Dimethylphenyl)-3-oxopropanal exerts its effects depends on the specific reaction or application. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde is converted to an alcohol by the addition of hydrogen atoms. The aromatic ring can undergo electrophilic substitution, where an electrophile replaces a hydrogen atom on the ring.
Comparison with Similar Compounds
Below, we analyze the structural, electronic, and functional differences between 3-(3,5-Dimethylphenyl)-3-oxopropanal and related compounds.
Functional Group Variations
Aldehyde vs. Ester Derivatives
- Reactivity : The aldehyde group in this compound is more electrophilic than ester carbonyls, facilitating faster nucleophilic additions (e.g., with amines or hydrazines) . Esters like MK1 are more stable and commonly used as protected forms of β-ketoacids in multi-step syntheses .
- Stability: Aldehydes are prone to oxidation, requiring careful handling, whereas esters exhibit higher thermal and oxidative stability, as noted for ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate .
Substituent Effects on the Aromatic Ring
The electronic and steric properties of substituents on the phenyl ring significantly influence reactivity and applications:
- Fluorine Substituents: In ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate, fluorine’s electronegativity increases the ketone’s electrophilicity, favoring reactions like Michael additions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
